6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one
Description
Properties
CAS No. |
499223-33-5 |
|---|---|
Molecular Formula |
C13H10ClFN2O2 |
Molecular Weight |
280.68 g/mol |
IUPAC Name |
6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18) |
InChI Key |
ZGWQIQAEOYTADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical and Pharmacological Properties
- Lipophilicity and Solubility: The fluorocyclopropyl phenoxy group in the target compound increases lipophilicity compared to 6-chloro-4-methylpyridazin-3(2H)-one, which has a smaller methyl group. This difference impacts membrane permeability and bioavailability .
- Metabolic Stability: Fluorination in the cyclopropyl group reduces oxidative metabolism, as seen in preclinical studies of fluorinated analogs . In contrast, non-fluorinated phenoxy derivatives (e.g., 5-chloro-6-phenylpyridazinones) show faster hepatic clearance .
- Synthetic Accessibility : The target compound’s synthesis requires specialized reagents for fluorocyclopropane introduction, whereas 6-chloro-4-methylpyridazin-3(2H)-one is synthesized via straightforward alkylation .
Biological Activity
6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H11ClFN3O2
- Molecular Weight : 283.70 g/mol
- CAS Number : 499223-27-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways that are crucial for cell proliferation and survival.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell growth in multiple cancer types by inducing apoptosis through the mitochondrial pathway .
- Inflammation Model : Research in Pharmacology Reports demonstrated that this compound significantly decreased edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent .
- Enzyme Inhibition Study : A patent application highlighted the compound's ability to inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia, suggesting its applicability in treating these conditions .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Step 1 : Formation of the pyridazinone core via cyclization of chlorinated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 1-fluorocyclopropylphenoxy group via Ullmann coupling or Mitsunobu reaction, optimized for steric hindrance .
- Step 3 : Final purification using column chromatography (silica gel, hexane/EtOAc gradient).
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–73 | |
| 2 | CuI, L-proline, DMSO | 58–62 |
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm regiochemistry of substituents (e.g., δ ~8.3 ppm for pyridazine protons, δ ~160 ppm for carbonyl carbons) .
- X-ray crystallography : Resolve stereochemical ambiguity in the fluorocyclopropyl group (SHELX software for refinement) .
- IR spectroscopy : Detect carbonyl stretches (~1675 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and computational docking models be resolved for this compound?
Methodological Answer:
- Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates for the fluorocyclopropyl group .
- Docking validation : Compare multiple software outputs (e.g., AutoDock Vina vs. Schrödinger) against experimental binding poses in PDE10A (as in compound 27h, PDB: 3WYM) .
- Electron density maps : Analyze residual density peaks to identify misplaced substituents .
Table 2 : Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Resolution (Å) | 1.8 | |
| R-factor | 0.18 | |
| Fluorocyclopropyl RMSD | 0.12 Å |
Q. What strategies improve the metabolic stability of the fluorocyclopropyl group in vivo?
Methodological Answer:
- Isotope labeling : Use 18F or 19F NMR to track metabolic degradation pathways .
- Substituent engineering : Compare 1-fluorocyclopropyl with 2,2-difluorocyclopropyl analogs (e.g., reduced CYP450-mediated oxidation) .
- Prodrug approaches : Mask the phenol oxygen with acetyl groups to enhance bioavailability .
Q. How do steric and electronic effects of the fluorocyclopropyl group influence binding affinity in PDE10A inhibitors?
Methodological Answer:
- SAR studies : Synthesize analogs with cyclopropyl, cyclobutyl, or fluoromethyl groups and compare IC₅₀ values (e.g., 0.30 nM for fluorocyclopropyl vs. 23 nM for non-fluorinated analogs) .
- DFT calculations : Calculate electrostatic potential surfaces to assess fluorine’s electron-withdrawing impact on π-π stacking .
Table 3 : Selectivity Profile Against PDE Isoforms
| PDE Isoform | IC₅₀ (nM) | Selectivity Fold | Reference |
|---|---|---|---|
| PDE10A | 0.30 | >15,000 | |
| PDE3A | 4,500 | 15,000 |
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and mass spectrometry data for this compound?
Methodological Answer:
- Multi-technique validation : Cross-check with high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Dynamic effects in NMR : Use variable-temperature NMR to identify conformational exchange broadening (e.g., fluorocyclopropyl ring puckering) .
Q. What explains variations in biological activity between in vitro and in vivo assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
